molecular formula C14H9ClF3NO2S B2825003 1-(3-Chloro-2-thienyl)-3-(4-(trifluoromethoxy)anilino)-2-propen-1-one CAS No. 321433-55-0

1-(3-Chloro-2-thienyl)-3-(4-(trifluoromethoxy)anilino)-2-propen-1-one

Cat. No.: B2825003
CAS No.: 321433-55-0
M. Wt: 347.74
InChI Key: LEAIFAUYVHNCDV-FNORWQNLSA-N
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Description

1-(3-Chloro-2-thienyl)-3-(4-(trifluoromethoxy)anilino)-2-propen-1-one is a chalcone derivative characterized by an α,β-unsaturated ketone backbone. Its structure comprises two distinct aromatic systems:

  • Ring A: A 3-chloro-substituted thiophene moiety. Thiophene, a sulfur-containing heterocycle, contributes electron-rich properties, while the chlorine at the 3-position introduces steric and electronic effects.
  • Ring B: A 4-(trifluoromethoxy)anilino group.

Chalcones are widely studied for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties, often modulated by substituent patterns on the aromatic rings .

Properties

IUPAC Name

(E)-1-(3-chlorothiophen-2-yl)-3-[4-(trifluoromethoxy)anilino]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H9ClF3NO2S/c15-11-6-8-22-13(11)12(20)5-7-19-9-1-3-10(4-2-9)21-14(16,17)18/h1-8,19H/b7-5+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LEAIFAUYVHNCDV-FNORWQNLSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1NC=CC(=O)C2=C(C=CS2)Cl)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC=C1N/C=C/C(=O)C2=C(C=CS2)Cl)OC(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H9ClF3NO2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Comparison with Similar Compounds

Table 1: Substituent Effects on Chalcone Activity

Compound Name Ring A Substituents Ring B Substituents IC50 (μM) Activity Notes
Cardamonin (Cluster 5) 2-OH, 4-OH (phenyl) No substitution 4.35 Highest inhibitory activity
2j (Cluster 6) 4-Br, 2-OH, 5-I (phenyl) 4-F (phenyl) 4.70 Low IC50 due to Br/F EWGs
2h (Cluster 6) 4-Cl, 2-OH, 5-I (phenyl) 4-OCH₃ (phenyl) 13.82 Higher IC50 with Cl/OCH₃
3n (Antimicrobial) 3-Br, 5-Cl, 2-OH (phenyl) 4-Cl (imidazole-thiazole) N/A Antifungal activity vs. A. niger
Compound 2-Cl, 6-F-benzyloxy (phenyl) 4-CF₃O (anilino) N/A Structural similarity to main compound
Main Compound 3-Cl (thiophene) 4-CF₃O (anilino) N/A Unique thiophene-CF₃O combination

Key Observations :

Electron-Withdrawing Groups (EWGs) : Compounds with EWGs (e.g., Br, F, CF₃O) on both rings exhibit lower IC50 values, as seen in 2j (4.70 μM) . The main compound’s CF₃O group on Ring B aligns with this trend.

Thiophene vs. Phenyl : The thiophene in the main compound may enhance π-π stacking or alter solubility compared to phenyl-based analogs. Sulfur’s polarizability could also influence reactivity .

Methoxy vs. Trifluoromethoxy : Methoxy groups (e.g., 2h, IC50 13.82 μM) are less electronegative than CF₃O, suggesting the main compound’s CF₃O group may improve target binding .

Q & A

Q. What are the established synthetic routes for 1-(3-Chloro-2-thienyl)-3-(4-(trifluoromethoxy)anilino)-2-propen-1-one?

The compound can be synthesized via Claisen-Schmidt condensation , a common method for α,β-unsaturated ketones. For example:

  • React 3-chloro-2-thiophenecarbaldehyde with 4-(trifluoromethoxy)aniline in the presence of a base (e.g., K₂CO₃) and a ketone donor (e.g., acetone) under reflux conditions in ethanol.
  • Purify the product via recrystallization or column chromatography .

Q. How is this compound characterized to confirm its structure and purity?

Use a combination of:

  • Spectroscopic techniques : ¹H/¹³C NMR to verify proton/environment assignments (e.g., vinyl proton at δ 7.5–8.0 ppm, trifluoromethoxy group at δ 4.3–4.5 ppm) .
  • Mass spectrometry : Confirm molecular ion peaks (e.g., [M+H]⁺) and fragmentation patterns .
  • X-ray crystallography : Resolve crystal structure for absolute configuration validation (if crystalline) .

Q. What reaction pathways are feasible for modifying the chloro-thienyl or trifluoromethoxy-anilino groups?

Key reactions include:

  • Nucleophilic substitution : Replace the chloro group using NaOMe or amines in polar aprotic solvents .
  • Oxidation/Reduction : Convert the propenone moiety to diols (via NaBH₄ reduction) or carboxylic acids (via KMnO₄ oxidation) .

Advanced Research Questions

Q. How can researchers evaluate the compound’s biological activity and therapeutic potential?

  • Perform enzyme inhibition assays (e.g., kinase or protease targets) using fluorescence-based kinetic measurements.
  • Conduct in vitro cytotoxicity screens (e.g., MTT assay on cancer cell lines) with IC₅₀ calculations .
  • Validate selectivity via surface plasmon resonance (SPR) to measure binding affinities .

Q. What computational strategies are recommended to predict interactions with biological targets?

  • Use molecular docking (AutoDock Vina, Schrödinger Suite) with crystal structures of target proteins (e.g., PDB entries).
  • Perform density functional theory (DFT) calculations to analyze electronic properties (e.g., HOMO-LUMO gaps) influencing reactivity .

Q. How should conflicting data on bioactivity or stability be resolved?

  • Experimental replication : Ensure consistency in solvent purity (HPLC-grade), temperature control (±0.5°C), and pH buffers .
  • Cross-validation : Compare results from orthogonal methods (e.g., LC-MS vs. NMR for degradation product identification) .

Q. What approaches are used to study structure-activity relationships (SAR) for this compound?

  • Synthesize analogs with substituent variations (e.g., replacing trifluoromethoxy with methoxy or nitro groups).
  • Corrogate bioactivity data (e.g., IC₅₀ values) with steric/electronic parameters (Hammett σ constants) .

Q. Which analytical methods optimize detection and quantification in complex matrices?

  • HPLC-DAD/MS : Use a C18 column with acetonitrile/water gradient (0.1% formic acid) for separation; monitor at λ = 254 nm .
  • Stability-indicating assays : Perform forced degradation under acidic/alkaline conditions to validate method robustness .

Q. How is compound stability assessed under varying storage conditions?

  • Conduct accelerated stability studies (40°C/75% RH for 6 months) with periodic sampling.
  • Analyze degradation products via LC-MS and assign structures using tandem MS/MS .

Q. What strategies identify biological targets for this compound?

  • Chemical proteomics : Use photoaffinity labeling with a biotinylated analog for pull-down assays and LC-MS/MS identification .
  • Transcriptomic profiling : Compare gene expression changes in treated vs. untreated cells (RNA-seq) .

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